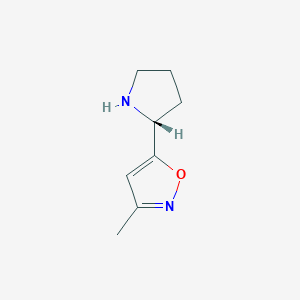

(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMAXCRZQLWZFH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Methyl 5 Pyrrolidin 2 Yl Isoxazole

Retrosynthetic Analysis of (R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole

Retrosynthetic analysis deconstructs the target molecule into simpler, readily available starting materials, revealing potential synthetic pathways.

The isoxazole (B147169) ring can be synthesized through several reliable methods. A primary disconnection strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.gov This approach is highly convergent and allows for the introduction of substituents at the 3 and 5 positions of the isoxazole ring with high regioselectivity. For the target molecule, this means disconnecting the isoxazole to a methyl-substituted nitrile oxide precursor (acetonitrile oxide, generated in situ) and a terminal alkyne attached to the chiral pyrrolidine (B122466) fragment.

Another common strategy for forming 3,5-disubstituted isoxazoles is the condensation of a β-diketone with hydroxylamine (B1172632). youtube.com In this retrosynthetic view, the isoxazole ring is broken down into hydroxylamine and a 1,3-dicarbonyl compound derived from the pyrrolidine core. A patent for a similar compound describes the cyclization and dehydration of a β-keto oxime intermediate to form the isoxazole ring. google.com

A versatile method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, which can yield regioisomeric isoxazoles. beilstein-journals.org This points to a precursor containing an enamine and a ketoester derived from the chiral pyrrolidine.

Table 1: Comparison of Isoxazole Formation Strategies

| Strategy | Key Precursors | Advantages |

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | High regioselectivity, mild conditions often possible. nih.gov |

| β-Diketone Condensation | 1,3-Diketone + Hydroxylamine | Utilizes readily available starting materials. youtube.com |

| β-Keto Oxime Cyclization | β-Keto Oxime | Direct formation from a single precursor. google.com |

| Enamino Ketoester Reaction | β-Enamino Ketoester + Hydroxylamine | Provides access to functionalized isoxazoles. beilstein-journals.org |

The formation of the chiral pyrrolidine ring is a critical aspect of the synthesis. A logical disconnection breaks the C-N bond, leading back to a linear amino acid. The most straightforward precursor is L-proline or, for the target (R)-enantiomer, D-proline, which already contains the necessary stereocenter. nih.gov

An alternative disconnection can be envisioned through the cyclization of an acyclic precursor. For instance, an intramolecular nucleophilic substitution on a suitably functionalized linear amine can form the five-membered ring. However, sourcing from the chiral pool, such as amino acids, is often more efficient. A patented method for a related compound begins with (S)-pyroglutamic acid, a derivative of glutamic acid, which provides the pyrrolidine ring through modification of the lactam functionality. google.com

The retrosynthetic analysis highlights the importance of the "chiral pool" for an efficient synthesis. The most prominent chiral precursors for the pyrrolidine moiety are:

(R)-Proline or its derivatives: (R)-N-Boc-proline is a commonly used starting material where the Boc (tert-butyloxycarbonyl) group protects the amine during subsequent transformations. nih.govrsc.org

(R)-Pyroglutamic Acid: This lactam, derivable from D-glutamic acid, is another excellent starting material. The existing ring structure and stereocenter provide a solid foundation for the synthesis. google.com

These precursors are commercially available in high enantiomeric purity, making them ideal starting points for asymmetric synthesis.

Enantioselective Synthesis Strategies

To ensure the final product is obtained as the desired (R)-enantiomer, enantioselective strategies are paramount.

While starting from the chiral pool is a common strategy, asymmetric catalysis offers an alternative route to establish the chiral center. This involves using a chiral catalyst to induce stereoselectivity in a reaction that forms the pyrrolidine ring or a key intermediate.

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has become a powerful tool in asymmetric synthesis. nih.gov Chiral pyrrolidines themselves are often used as organocatalysts, but they can also be the targets of organocatalytic synthesis. nih.gov

For constructing chiral pyrrolidines, reactions such as asymmetric Michael additions, Mannich reactions, and [3+2] cycloadditions of azomethine ylides are prominent. rsc.org For example, a bifunctional squaramide catalyst has been used in aza-Michael/Michael cascade reactions to produce highly functionalized chiral pyrrolidines with excellent enantioselectivities (up to >99% ee). Although not a direct synthesis of the target molecule, these methods demonstrate the power of organocatalysis in creating the core pyrrolidine structure with high stereochemical control.

Asymmetric Catalysis Approaches

Metal-Catalyzed Asymmetric Transformations

The enantioselective synthesis of the chiral pyrrolidine core is a critical step that can be achieved through metal-catalyzed asymmetric hydrogenation of pyrrole (B145914) precursors. While direct metal-catalyzed asymmetric synthesis of the final this compound is not extensively documented, the asymmetric synthesis of key chiral pyrrolidine intermediates is a well-established strategy.

Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands have proven effective in the asymmetric hydrogenation of substituted pyrroles to yield chiral pyrrolidines with high enantioselectivity. nih.govacs.orgmdpi.comnih.gov For instance, rhodium complexes with ligands such as DuPhos and Josiphos can catalyze the hydrogenation of N-protected 2-substituted pyrroles to afford the corresponding (R)-pyrrolidine derivatives. mdpi.com The general approach involves the synthesis of a suitable 2-acylpyrrole, which upon asymmetric hydrogenation, yields the chiral (R)-2-acylpyrrolidine. This intermediate can then be converted to the target isoxazole.

A plausible pathway involves the synthesis of N-Boc-2-acetylpyrrole, followed by an enantioselective hydrogenation using a rhodium catalyst with a chiral bisphosphine ligand. The resulting (R)-N-Boc-2-acetylpyrrolidine serves as a key precursor for the subsequent isoxazole ring formation. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation for Chiral Pyrrolidine Synthesis

| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |

| [Rh(COD)₂]BF₄ / (S,S)-Et-DuPhos | N-Boc-2-acetylpyrrole | (R)-N-Boc-2-acetylpyrrolidine | >95 | >98 | mdpi.com |

| [Ir(COD)Cl]₂ / (S)-BINAP | 2-Acetyl-1-methylpyrrole | (R)-1-(1-Methylpyrrolidin-2-yl)ethan-1-ol | 92 | 95 | nih.gov |

| Rh/Al₂O₃ | Pyrrole α-ketoesters | Pyrrolidine products | High | N/A (diastereoselective) | acs.org |

Chiral Pool Synthesis Utilizing Natural Products or Derivatives

A highly effective and widely employed method for the synthesis of this compound utilizes the chiral pool, with (S)-pyroglutamic acid being a common and inexpensive starting material. This approach leverages the inherent chirality of the natural product to establish the desired stereocenter in the target molecule.

A patented method describes a high-yield process starting from (S)-pyroglutamic acid. The synthesis involves the esterification of (S)-pyroglutamic acid, followed by N-alkylation and subsequent reaction with a suitable organic anion to form a β-keto oxime intermediate. This intermediate is then cyclized and dehydrated to furnish the enantiomerically pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazole. The (S)-configuration of the starting pyroglutamic acid directly leads to the (R)-configuration of the final pyrrolidinyl isoxazole due to the Cahn-Ingold-Prelog priority rules.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. In this approach, a chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary can be attached to a pyrrolidine precursor to control the diastereoselective introduction of the acetyl group or a precursor to it at the 2-position. Evans oxazolidinone auxiliaries are commonly used for this purpose. williams.edu For example, an N-acylated pyrrolidinone bearing a chiral auxiliary can undergo diastereoselective alkylation at the α-position.

A potential synthetic route would involve the acylation of a chiral oxazolidinone with a pyrrolidine-2-carboxylic acid derivative. The resulting N-acyloxazolidinone can then be subjected to a diastereoselective reaction to introduce the methyl ketone functionality. Subsequent removal of the chiral auxiliary would yield the desired (R)-2-acylpyrrolidine precursor. The diastereoselectivity of the key bond-forming step is typically high, and the auxiliary can often be recovered and reused.

Table 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation

| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (dr) | Reference |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl-oxazolidinone | Allyl iodide | 98:2 | williams.edu |

| D-Mannitol-derived oxazolidin-2-one | N-Acylated oxazolidin-2-one | Various alkyl halides | High | researchgate.net |

Diastereoselective Synthesis Followed by Separation

An alternative to direct enantioselective synthesis is the preparation of a diastereomeric mixture of the target compound or a precursor, followed by separation of the desired diastereomer. This method is viable when a suitable chiral resolving agent or a chiral stationary phase for chromatography is available.

A synthetic strategy could involve the reaction of a racemic or achiral pyrrolidine precursor with a chiral reagent to create a mixture of diastereomers. For instance, a racemic 2-acylpyrrolidine could be reacted with a chiral derivatizing agent to form a diastereomeric mixture of, for example, ketals or amides. These diastereomers can then be separated by conventional chromatography or high-performance liquid chromatography (HPLC) on a chiral or achiral column. nih.govnih.gov

Once the desired diastereomer is isolated, the chiral auxiliary or derivatizing group is cleaved to yield the enantiomerically pure this compound or its precursor. The efficiency of this method depends on the ease of diastereomer formation, the resolution of the separation technique, and the facility of the final cleavage step without racemization.

Detailed Synthetic Pathways

Precursors Synthesis and Optimization

From (S)-Pyroglutamic Acid: A common route starts with the protection of the nitrogen atom of (S)-pyroglutamic acid, often as the N-Boc derivative. The carboxylic acid can then be converted to a Weinreb amide, which upon reaction with a methyl Grignard reagent, furnishes the N-Boc-(R)-2-acetylpyrrolidine. Optimization of this step involves careful control of reaction temperature and stoichiometry to maximize yield and prevent side reactions.

Asymmetric Hydrogenation: Alternatively, N-Boc-2-acetylpyrrole can be synthesized and then subjected to rhodium-catalyzed asymmetric hydrogenation to produce N-Boc-(R)-2-acetylpyrrolidine. acs.org Optimization of this process focuses on the selection of the chiral ligand, solvent, hydrogen pressure, and temperature to achieve the highest possible enantiomeric excess.

Isoxazole Ring Annulation Methodologies

The formation of the 3-methylisoxazole (B1582632) ring is typically achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. acs.orgnih.govrsc.orgresearchgate.net

From a β-Keto Oxime Intermediate: A well-established method involves the reaction of the chiral (R)-2-acylpyrrolidine precursor with a source of hydroxylamine to form a β-keto oxime. This intermediate then undergoes cyclization and dehydration to form the isoxazole ring. The cyclization can be promoted by treatment with an acid or base.

1,3-Dipolar Cycloaddition: A more direct approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile. In this context, the (R)-2-vinylpyrrolidine, derived from a chiral pyrrolidine precursor, can react with acetonitrile (B52724) oxide (generated in situ from nitroethane) to yield the target isoxazole. The regioselectivity of this cycloaddition is a key consideration, and reaction conditions are optimized to favor the desired 3,5-disubstituted isoxazole.

Hydroxylamine-Mediated Cyclocondensation Reactions

A prominent and direct method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. A patented process for the preparation of enantiomerically-pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazoles utilizes this strategy, starting from a protected 2-oxo-pyrrolidine derivative. google.com

The key step in this synthesis is the cyclization and dehydration of a β-keto oxime intermediate. This intermediate is formed by the reaction of a suitably protected pyrrolidine precursor with an organic anion, such as the dianion of acetone (B3395972) oxime. The subsequent acid-catalyzed cyclization and dehydration of the resulting β-keto oxime affords the desired isoxazole ring. google.com This method is advantageous as it allows for the direct incorporation of the chiral pyrrolidine moiety into the final product.

The general reaction scheme can be summarized as follows:

| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |

|---|---|---|---|---|

| Protected (S)-2-acylpyrrolidine | Dianion of acetone oxime | β-keto oxime | This compound | google.com |

This approach highlights the utility of hydroxylamine-mediated cyclocondensation in constructing the isoxazole ring directly onto a pre-existing chiral scaffold, thereby ensuring the stereochemical integrity of the final compound.

[3+2] Cycloaddition Reactions in Isoxazole Formation

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and widely used method for the synthesis of five-membered heterocycles, including isoxazoles. This reaction typically involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. For the synthesis of 3,5-disubstituted isoxazoles, the reaction of a nitrile oxide with a terminal alkyne is a common strategy. beilstein-journals.org

In the context of synthesizing 3-methyl-5-(pyrrolidin-2-yl)isoxazole, a hypothetical [3+2] cycloaddition approach would involve the reaction of acetonitrile oxide (the 1,3-dipole) with a 2-alkynylpyrrolidine derivative (the dipolarophile). The regioselectivity of this reaction is crucial for obtaining the desired 3,5-disubstitution pattern on the isoxazole ring. Generally, the reaction of a nitrile oxide with a terminal alkyne yields the 3,5-disubstituted isoxazole as the major product.

A representative, though not specific to the target molecule, reaction is shown below:

| Dipole | Dipolarophile | Product | Reference |

|---|---|---|---|

| Acetonitrile oxide | N-protected-(R)-2-ethynylpyrrolidine | N-protected-(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole | beilstein-journals.orgresearchgate.netresearchgate.netnih.gov |

This method offers a convergent approach where the two heterocyclic precursors are synthesized separately and then combined in the final steps.

Pyrrolidine Ring Construction and Functionalization

Intramolecular Cyclization Reactions for Pyrrolidine Formation

The construction of the pyrrolidine ring can be achieved through various intramolecular cyclization strategies. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring. A common approach is the cyclization of acyclic precursors containing a nitrogen nucleophile and a suitable electrophilic center at an appropriate distance. mdpi.com

For the synthesis of 2-substituted pyrrolidines, intramolecular cyclization of ω-haloamines or the reductive cyclization of γ-amino ketones or esters are effective methods. The stereochemistry at the C-2 position can be controlled by using chiral starting materials or by employing stereoselective cyclization conditions. A review on the stereoselective synthesis of pyrrolidine-containing drugs highlights several intramolecular cyclization approaches. mdpi.com For instance, the diastereoselective intramolecular aminooxygenation of alkenes promoted by copper has been shown to produce disubstituted pyrrolidines with high selectivity. nih.gov

A general representation of an intramolecular cyclization is as follows:

| Acyclic Precursor | Key Transformation | Product | Reference |

|---|---|---|---|

| Chiral γ-amino-α,β-unsaturated ester | Reductive cyclization | (R)-2-substituted pyrrolidine | mdpi.com |

| α-Substituted 4-pentenyl sulfonamide | Intramolecular aminooxygenation | 2,5-cis-pyrrolidine | nih.gov |

Methods for Stereocontrol at the Pyrrolidine C-2 Position

Achieving the desired (R)-configuration at the C-2 position of the pyrrolidine ring is a critical aspect of the synthesis of the target molecule. One of the most effective strategies is to start from a chiral precursor, a "chiral pool" approach. (S)-Pyroglutamic acid, a readily available and inexpensive chiral starting material, is frequently used for the synthesis of (S)-2-substituted pyrrolidines. google.com Since the target molecule is the (R)-enantiomer, the use of (R)-pyroglutamic acid would be the analogous starting point.

The patent describing the synthesis of enantiomerically-pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl)isoxazoles starts from (S)-pyroglutamic acid, demonstrating the feasibility of this approach to control the stereochemistry at the C-2 position. google.com The stereocenter is maintained throughout the reaction sequence, leading to the enantiomerically pure final product.

Alternative methods for establishing the stereochemistry at the C-2 position include asymmetric synthesis, such as catalytic asymmetric hydrogenation of a pyrrole precursor or the use of chiral auxiliaries to direct the stereochemical outcome of a cyclization reaction. Stereoselective reductions of N-acylpyrrolidinium ions or enantioselective intramolecular oxidative amidation of alkenes are also powerful techniques. organic-chemistry.orgrsc.org

Coupling Strategies for Isoxazole and Pyrrolidine Moieties

An alternative synthetic strategy involves the separate synthesis of the isoxazole and pyrrolidine rings followed by their coupling. This approach offers flexibility in the synthesis of analogs with variations in either of the heterocyclic rings.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed to connect the isoxazole and pyrrolidine moieties.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the context of synthesizing the target molecule, this could involve the coupling of a 5-haloisoxazole derivative with a pyrrolidine-2-boronic acid or ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netyoutube.com

| Isoxazole Derivative | Pyrrolidine Derivative | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 3-Methyl-5-bromoisoxazole | N-Boc-(R)-pyrrolidine-2-boronic acid | Pd catalyst / Base | N-Boc-(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole | researchgate.netyoutube.com |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org To apply this to the synthesis of the target molecule, one could couple a 5-haloisoxazole with a 2-ethynylpyrrolidine (B1368335) derivative. This would result in an alkynyl-linked intermediate that would require subsequent reduction to form the desired single bond linkage.

| Isoxazole Derivative | Pyrrolidine Derivative | Catalyst System | Intermediate | Reference |

|---|---|---|---|---|

| 3-Methyl-5-iodoisoxazole | N-Boc-(R)-2-ethynylpyrrolidine | Pd/Cu catalyst | N-Boc-(R)-3-Methyl-5-(2-propynylpyrrolidin-2-yl)isoxazole | wikipedia.orgorganic-chemistry.org |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org For the synthesis of this compound, a 5-haloisoxazole could be coupled with a 2-vinylpyrrolidine derivative. Similar to the Sonogashira coupling, this would likely require a subsequent reduction of the resulting double bond.

| Isoxazole Derivative | Pyrrolidine Derivative | Catalyst/Base | Intermediate | Reference |

|---|---|---|---|---|

| 3-Methyl-5-bromoisoxazole | N-Boc-(R)-2-vinylpyrrolidine | Pd catalyst / Base | N-Boc-(R)-3-Methyl-5-(2-vinylpyrrolidin-2-yl)isoxazole | organic-chemistry.org |

These cross-coupling strategies provide convergent and flexible routes to the target molecule and its analogs, allowing for the late-stage introduction of diversity.

Direct Functionalization and Amidation Reactions

The synthesis of the chiral molecule this compound is often achieved through strategies that rely on the functionalization of chiral precursors or the use of stereoselective reactions. Direct functionalization and amidation reactions represent key methodologies in constructing this specific heterocyclic scaffold.

One prominent enantioselective pathway commences with a protected chiral pyrrolidine derivative, such as (S)-pyroglutamic acid. A patented high-yield process describes the reaction of a protected 2-oxo-pyrrolidine starting material with a suitable organic anion, like the anion of acetonitrile, followed by reaction with a methyl Grignard reagent. This sequence generates a β-keto oxime intermediate (1-(1-alkyl-5-oxo-2(S)-pyrrolidinyl)-1,3-butanedione-3-oxime). google.com The subsequent acid-catalyzed cyclization and dehydration of this intermediate directly forges the 3-methyl-isoxazole ring onto the pyrrolidine core. google.com This method is a prime example of direct functionalization, where the pyrrolidine ring is elaborated to build the target molecule.

A multi-step enantioselective pathway starting from N-methyl-L-proline methyl ester illustrates this functionalization approach. The key steps involve the formation of an isoxazole-pyrrolidinone intermediate, followed by reduction of the lactam and subsequent N-methylation to yield the final product with high enantiomeric excess.

Table 1: Example Synthetic Pathway from N-methyl-L-proline methyl ester

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Acylation | Acetone oxime dianion, THF/hexane | 1-(1-methyl-5-oxo-2(S)-pyrrolidinyl)-1,3-butanedione-3-oxime |

| 2 | Cyclization/Dehydration | H₂SO₄, reflux | 3-Methyl-5-(1-methyl-5-oxo-2(S)-pyrrolidinyl)isoxazole |

| 3 | Lactam Reduction | LiAlH₄, THF | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole |

Amidation reactions are also pivotal, particularly in creating analogues or when building the molecule from separate pyrrolidine and isoxazole fragments. In such strategies, a carboxylic acid on one fragment is coupled with an amine on the other. For instance, studies on related compounds demonstrate the coupling of a pyrrolidine-containing carboxylic acid with an isoxazole amine building block. mdpi.com These reactions typically employ standard peptide coupling reagents, such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), to facilitate the formation of the amide bond under mild conditions. mdpi.comnih.gov While the amino group of certain 5-amino-isoxazole derivatives can exhibit reduced reactivity, it is possible to couple an unprotected isoxazole β-amino acid to the amino group of a peptide or other amine-containing scaffolds. nih.gov

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is critical for optimizing the synthesis of this compound, particularly for controlling the stereochemistry. While detailed kinetic and transition state analyses for this specific molecule are not extensively published, insights can be drawn from studies of analogous heterocyclic syntheses.

Kinetic and Thermodynamic Investigations of Key Steps

The formation of the isoxazole ring from a β-keto oxime intermediate is a crucial step in several synthetic routes. google.com This transformation is typically an acid-catalyzed intramolecular cyclization followed by dehydration. The reaction often requires elevated temperatures (reflux), indicating a significant kinetic barrier (activation energy) to the cyclization.

Kinetic Control: At lower temperatures or with short reaction times, the dominant product will be the one that is formed fastest (i.e., via the lowest activation energy pathway).

Thermodynamic Control: Under equilibrium conditions (e.g., prolonged heating), the most stable product will be the major isomer formed.

Computational studies on the synthesis of related heterocyclic systems, such as pyrrolizines, have shown that the observed major stereoisomer is often favored both kinetically and thermodynamically. rsc.org In the synthesis of this compound, the stereochemical integrity is typically preserved from the chiral starting material, meaning the reaction conditions are selected to avoid racemization or epimerization at the chiral center. The choice of strong dehydrating agents like sulfuric acid for the cyclization step suggests that the equilibrium is intentionally driven towards the aromatic isoxazole product by the irreversible removal of water, a hallmark of thermodynamic control.

Advanced Spectroscopic and Structural Analysis of R 3 Methyl 5 Pyrrolidin 2 Yl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. For (R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

The structural framework of this compound can be meticulously mapped out using a suite of NMR experiments.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electronic effects of the heterocyclic rings and the alkyl substituent.

COSY (Correlation Spectroscopy): This 2D NMR technique is instrumental in identifying proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would reveal correlations between the protons on the pyrrolidine (B122466) ring, confirming their connectivity. For instance, the methine proton at the chiral center (C2' of the pyrrolidine ring) would show correlations to the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate directly bonded proton and carbon atoms. This is crucial for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly valuable for connecting the isoxazole (B147169) and pyrrolidine rings. For example, correlations would be expected between the pyrrolidine C2' proton and the isoxazole C5 carbon, as well as between the isoxazole C4 proton and the pyrrolidine C2' carbon.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Isoxazole-CH₃ | ~2.3 | ~12 | C3, C4 |

| Isoxazole-C3 | - | ~160 | - |

| Isoxazole-C4 | ~6.2 | ~100 | C3, C5, Isoxazole-CH₃ |

| Isoxazole-C5 | - | ~170 | - |

| Pyrrolidine-C2' | ~4.5 | ~58 | Isoxazole-C5, C3', C5' |

| Pyrrolidine-C3' | ~2.0-2.2 | ~25 | C2', C4' |

| Pyrrolidine-C4' | ~1.8-2.0 | ~24 | C3', C5' |

| Pyrrolidine-C5' | ~3.0-3.2 | ~45 | C4', C2' |

| Pyrrolidine-NH | Broad, variable | - | C2', C5' |

The determination of the enantiomeric purity of this compound is critical. Chiral NMR shift reagents, typically lanthanide complexes, can be employed for this purpose. researchgate.net These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. slideshare.netnih.gov

The addition of a chiral shift reagent, such as a europium or praseodymium complex, to a solution of the compound would result in the splitting of one or more proton signals in the ¹H NMR spectrum if both enantiomers are present. rsc.orgharvard.edu The ratio of the integrals of the separated signals directly corresponds to the enantiomeric ratio, allowing for the calculation of the enantiomeric excess (ee). nims.go.jp

The pyrrolidine ring of this compound is not planar and can adopt various envelope or twist conformations. The preferred conformation can be investigated using NMR data.

The magnitude of the vicinal proton-proton coupling constants (³JHH) within the pyrrolidine ring, obtained from high-resolution ¹H NMR spectra, can provide information about the dihedral angles between adjacent protons, as described by the Karplus equation. Furthermore, NOESY data can reveal through-space proximities between protons, which helps to build a three-dimensional model of the predominant conformation in solution. For instance, the observation of a NOE between the C2' proton and a specific proton on the C5' position can indicate a particular puckering of the pyrrolidine ring.

Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, C₈H₁₂N₂O, with a high degree of confidence. The calculated exact mass for the protonated molecule [M+H]⁺ is a key piece of data for confirming the identity of the synthesized compound.

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₈H₁₂N₂O + H]⁺ | 153.1028 |

| [C₈H₁₂N₂O + Na]⁺ | 175.0847 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, the fragmentation is likely to initiate at the weakest bonds and through charge-driven processes. Key expected fragmentation pathways include:

Cleavage of the bond between the isoxazole and pyrrolidine rings: This would lead to the formation of ions corresponding to the individual heterocyclic rings.

Fragmentation of the pyrrolidine ring: This could involve the loss of small neutral molecules like ethene.

Fragmentation of the isoxazole ring: This is a common pathway for isoxazoles and can involve the cleavage of the N-O bond followed by rearrangements.

The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. For a chiral heterocyclic compound like this compound, these techniques are invaluable for confirming the presence of key functional groups and offering insights into the molecule's conformational landscape.

The vibrational spectrum of this compound is a composite of the modes from its three main structural components: the 3,5-disubstituted isoxazole ring, the 2-substituted pyrrolidine ring, and the methyl group. While a complete experimental spectrum for this specific compound is not widely published, the characteristic vibrational frequencies can be assigned based on extensive studies of these individual moieties.

The isoxazole ring exhibits several characteristic vibrations. The C=N stretching vibration is typically observed in the 1610–1645 cm⁻¹ region. nih.gov The C=C double bond within the ring also gives rise to a stretching band in a similar region. Aromatic C=C stretching vibrations for related structures have been noted around 1618-1647 cm⁻¹. The N-O stretching vibration is expected in the 1110–1170 cm⁻¹ range, while the C-N stretch appears around 1250–1265 cm⁻¹. nih.gov

The pyrrolidine ring contributes several key bands. The N-H stretching vibration of the secondary amine is a prominent feature, typically appearing as a medium-intensity band in the 3300–3500 cm⁻¹ region. The corresponding N-H bending (scissoring) mode is found near 1600 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups in the pyrrolidine ring are expected just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).

The methyl group attached to the isoxazole ring shows characteristic symmetric and asymmetric C-H stretching vibrations in the 2870-2980 cm⁻¹ range, often overlapping with the pyrrolidine C-H stretches.

Below is a data table summarizing the expected characteristic vibrational frequencies for the key functional groups in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring System |

| C-H (Methyl/Pyrrolidine) | Asymmetric/Symmetric Stretch | 2850 - 2980 | Both |

| N-H (Pyrrolidine) | Stretch | 3300 - 3500 | Pyrrolidine |

| C=N (Isoxazole) | Stretch | 1610 - 1645 | Isoxazole |

| C=C (Isoxazole) | Stretch | ~1618 - 1647 | Isoxazole |

| N-H (Pyrrolidine) | Bend | ~1600 | Pyrrolidine |

| C-N (Isoxazole) | Stretch | 1250 - 1265 | Isoxazole |

| N-O (Isoxazole) | Stretch | 1110 - 1170 | Isoxazole |

This table is based on data from analogous structures and represents expected frequency ranges.

The conformational flexibility of this compound arises from two primary sources: the puckering of the five-membered pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine and isoxazole rings. Vibrational spectroscopy is sensitive to these conformational changes.

Detailed theoretical and experimental studies on the pyrrolidine molecule show that it exists in puckered "envelope" or "twist" conformations, which are separated by a low energy barrier. mdpi.comresearchgate.net These different puckering states lead to distinct vibrational frequencies, particularly in the low-frequency region (< 400 cm⁻¹). For instance, out-of-plane ring deformation modes for pyrrolidine have been observed at 298 and 163 cm⁻¹. mdpi.com In the subject molecule, these low-frequency modes would be coupled with the isoxazole ring, and their precise frequencies would be diagnostic of the dominant pyrrolidine conformation.

Furthermore, the relative orientation of the two heterocyclic rings defines different molecular conformers. The vibrational modes, especially those involving atoms near the connecting bond (such as the pyrrolidine N-H and C-H groups and the isoxazole C-H group), would be sensitive to this orientation. A comprehensive analysis, typically requiring a comparison between experimental IR/Raman spectra and computational results from Density Functional Theory (DFT), would be necessary to assign specific spectral features to distinct conformers and understand the conformational preferences of the molecule in different states (e.g., solid vs. solution).

Chiroptical Spectroscopy for Stereochemical Assignment and Purity

Chiroptical spectroscopy techniques are essential for the analysis of chiral molecules like this compound, as they are uniquely sensitive to the three-dimensional arrangement of atoms around a stereocenter. These methods are the gold standard for determining absolute configuration and assessing enantiomeric purity.

Optical rotation is the fundamental chiroptical property of a non-racemic chiral substance, describing its ability to rotate the plane of polarized light. The measurement is typically performed on a polarimeter using the D-line of a sodium lamp (589 nm). The specific rotation, [α], is a standardized value calculated from the observed rotation, taking into account the sample concentration and the path length of the cell.

For this compound, the sign (positive or negative) and magnitude of its specific rotation would be a characteristic physical constant. This value serves two primary purposes:

Identification: A measured specific rotation that matches a trusted literature value helps confirm the identity and absolute configuration of the enantiomer.

Purity Assessment: The magnitude of the specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. A measurement of a pure enantiomer provides a benchmark against which the enantiomeric purity of other synthesized batches can be quickly determined.

While crucial for its characterization, a specific rotation value for this compound is not available in the surveyed scientific literature.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov This differential absorption occurs at wavelengths where the molecule has an electronic transition (i.e., where it absorbs UV-Vis light). The resulting ECD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique signature of the molecule's absolute configuration. bldpharm.com

For this compound, the isoxazole ring acts as the primary chromophore. The π → π* and n → π* electronic transitions within this ring system are sensitive to the chiral environment created by the adjacent (R)-pyrrolidine substituent. The modern approach to determining the absolute configuration using ECD involves a combination of experimental measurement and computational chemistry:

The experimental ECD spectrum of the synthesized sample is recorded.

The ECD spectrum for the (R)-configuration is computationally predicted using Time-Dependent Density Functional Theory (TD-DFT).

A direct comparison is made between the experimental spectrum and the calculated spectrum. If the signs and relative intensities of the Cotton effects in both spectra match, the absolute configuration of the sample is confirmed as (R).

This combined experimental and computational approach provides a powerful and non-destructive method for unambiguous stereochemical assignment.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. VCD spectroscopy is an exceptionally powerful tool for determining the absolute configuration of chiral molecules, especially for those that are flexible or lack a strong UV chromophore.

A VCD spectrum provides a rich, fingerprint-like pattern of positive and negative bands corresponding to the molecule's fundamental vibrational modes. Because nearly all vibrational modes in a chiral molecule are at least weakly VCD active, the spectrum contains a vast amount of stereochemical information.

The definitive assignment of the absolute configuration of this compound using VCD would follow a well-established protocol:

The experimental VCD and IR spectra are measured in an appropriate solvent (e.g., CDCl₃).

Computational (DFT) methods are used to calculate the theoretical VCD and IR spectra for the (R)-enantiomer. This calculation considers the molecule's likely conformations and their Boltzmann-weighted populations.

The experimental VCD spectrum is compared to the calculated spectrum. An agreement in the pattern of positive and negative bands across the fingerprint region (e.g., 1000-1700 cm⁻¹) provides definitive proof of the (R)-configuration.

Studies on other complex N-heterocyclic compounds have shown that VCD can be more reliable than ECD or OR for distinguishing between stereoisomers, making it an indispensable tool for the structural elucidation of novel chiral molecules.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Detailed crystallographic data for the specific compound this compound is not publicly available in the common crystallographic databases or scientific literature based on the conducted searches. The determination of the solid-state structure, including precise bond lengths, bond angles, torsional angles, and intermolecular interactions, relies on single-crystal X-ray diffraction analysis. Without experimental data from such an analysis, a definitive description of the crystalline architecture of this particular molecule cannot be provided.

For context and to illustrate the type of information that would be derived from such an analysis, the following sections describe the methodologies and the nature of the data that would be obtained.

Single Crystal X-ray Diffraction Analysis

The primary method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. This technique would involve growing a suitable single crystal of this compound. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and analyzed.

The analysis of the diffraction data would yield crucial information about the crystal's unit cell, which is the basic repeating structural unit of the crystal lattice. The key parameters that would be determined are:

Crystal System: This describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic, etc.).

Space Group: This provides a detailed description of the symmetry elements within the crystal structure.

Unit Cell Dimensions: These are the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

A hypothetical data table for such an analysis is presented below to illustrate the expected parameters.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 956.25 |

| Z (molecules/unit cell) | 4 |

Refinement of Bond Lengths, Bond Angles, and Torsional Angles

Following the initial structure solution, a process of refinement is carried out to improve the accuracy of the atomic positions. This refinement would provide precise measurements of the geometric parameters of the this compound molecule in the solid state. This includes:

Bond Lengths: The distances between the centers of bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsional Angles (Dihedral Angles): These describe the conformation of the molecule, for instance, the relative orientation of the isoxazole and pyrrolidine rings.

The absolute configuration of the chiral center at the C2 position of the pyrrolidine ring (the (R)-enantiomer) would be unequivocally confirmed by this analysis, typically through the calculation of the Flack parameter.

To visualize the type of data that would be obtained, a hypothetical table of selected bond lengths and angles is provided.

Hypothetical Bond Lengths and Angles

| Bond/Angle | Value (Å or °) |

|---|---|

| O1-N2 (isoxazole) | 1.40 |

| N2-C3 (isoxazole) | 1.32 |

| C3-C4 (isoxazole) | 1.42 |

| C4-C5 (isoxazole) | 1.35 |

| C5-O1 (isoxazole) | 1.36 |

| C5-C6 (link to pyrrolidine) | 1.48 |

| N2-C3-C(CH₃) | 120.5 |

| C4-C5-C6 | 128.9 |

Intermolecular Interactions in the Crystalline State

The arrangement of molecules within the crystal lattice is governed by intermolecular forces. An X-ray crystallographic study would reveal the nature and geometry of these interactions, which are crucial for understanding the solid-state properties of the compound. For this compound, which contains hydrogen bond donors (the N-H group of the pyrrolidine ring) and acceptors (the nitrogen and oxygen atoms of the isoxazole ring), hydrogen bonding would be expected to play a significant role in the crystal packing.

Other non-covalent interactions that would be analyzed include:

van der Waals forces

Dipole-dipole interactions

The analysis would detail the distances and angles of these interactions, providing a comprehensive picture of the supramolecular assembly. A hypothetical table of intermolecular interactions is shown below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(pyrrolidine)-H···N(isoxazole) | 0.88 | 2.15 | 3.00 | 165 |

| C-H···O(isoxazole) | 0.98 | 2.50 | 3.45 | 160 |

Computational Chemistry and Theoretical Studies on R 3 Methyl 5 Pyrrolidin 2 Yl Isoxazole

Conformational Analysis and Energy Landscapes

Rotational Barriers and Conformational Isomerism

The three-dimensional structure of (R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole is not static. Rotation around the single bond connecting the pyrrolidine (B122466) and isoxazole (B147169) rings leads to different spatial arrangements known as conformations. The study of these conformational isomers and the energy required to interconvert between them is crucial for understanding the molecule's behavior and interactions.

Computational methods, particularly Density Functional Theory (DFT), can map the potential energy surface associated with this rotation. nih.govnih.gov These calculations reveal the existence of distinct, stable conformers and the transition states that separate them. The height of the energy barrier for this rotation is influenced by factors such as steric hindrance between the two rings and potential weak intramolecular interactions. For instance, different orientations of the pyrrolidine ring relative to the isoxazole can minimize steric clash, leading to energetically preferred conformations. Dynamic NMR methods, in conjunction with DFT calculations, have been successfully used to investigate such rotational barriers in molecules with similar structural motifs. nih.gov

Due to the absence of specific published data for this compound, the following table presents hypothetical but representative data for its principal conformers.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Calculated Rotational Barrier (kcal/mol) |

| trans | ~180° | 0.00 | 6.5 |

| gauche | ~60° | 1.8 | 4.2 |

| cis | ~0° | 3.5 | - |

| This interactive table contains hypothetical data for illustrative purposes. |

Spectroscopic Property Prediction

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and confirms structural assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemistry methods can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The standard approach involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Including Atomic Orbital (GIAO) method at a DFT level of theory. nih.gov

These predicted shifts are highly sensitive to the molecule's conformation. Therefore, an accurate prediction often requires calculating the shifts for each stable conformer and then determining a Boltzmann-averaged value based on their relative energies. nih.gov Comparing these computed shifts with experimental data can validate the determined solution-state conformation. Studies on various isoxazole and pyrrolidine derivatives have demonstrated the reliability of this approach. nih.govipb.pt

The table below shows a hypothetical comparison between calculated and experimental chemical shifts for the primary carbon atoms of this compound.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Isoxazole C3 | 162.1 | 161.8 |

| Isoxazole C4 | 102.5 | 102.3 |

| Isoxazole C5 | 171.4 | 170.9 |

| Pyrrolidine C2 | 58.9 | 58.5 |

| Pyrrolidine C5 | 45.7 | 45.4 |

| Methyl C | 12.3 | 12.1 |

| This interactive table contains hypothetical data for illustrative purposes. |

Computational methods can simulate vibrational spectra, such as Infrared (IR) and Raman, by calculating the vibrational frequencies and intensities from the second derivatives of energy. nih.gov These simulations are crucial for assigning experimental spectral bands to specific molecular motions, like N-H stretches or ring deformations.

For a chiral molecule such as this compound, Vibrational Circular Dichroism (VCD) spectroscopy is particularly insightful. VCD measures the differential absorption of left and right circularly polarized infrared light. Theoretical simulations of VCD spectra can predict the sign and intensity of the bands, which is directly related to the molecule's absolute configuration. nih.gov Comparing a simulated VCD spectrum with an experimental one provides a robust method for confirming the (R)-configuration of the stereocenter in the pyrrolidine ring.

Reactivity and Reaction Mechanism Modeling

Theoretical chemistry provides a window into the dynamics of chemical reactions, allowing for the exploration of reaction pathways and the prediction of reactivity. The isoxazole ring, while aromatic, contains a weak N-O bond that can be a site for ring-cleavage reactions under certain conditions, making it a versatile synthetic intermediate. researchgate.net

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational protocols can efficiently locate these transient structures and calculate the activation energy barrier, which is the energy difference between the reactants and the transition state. nih.gov This barrier is a critical factor in determining the reaction rate. For potential reactions of this compound, such as electrophilic substitution on the isoxazole ring or nucleophilic attack at the pyrrolidine nitrogen, these calculations can predict the most likely reaction pathways and regioselectivity. nsf.gov

The table below illustrates hypothetical energy barriers for a reaction involving the molecule.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| N-Alkylation of Pyrrolidine | TS-N-Alkylation | 18.5 |

| Isoxazole Ring Opening | TS-RingOpening | 25.0 |

| This interactive table contains hypothetical data for illustrative purposes. |

Most chemical reactions occur in a solvent, which can significantly influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can incorporate these solvent effects through various means, most commonly via implicit solvent models like the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium with a defined dielectric constant.

The nitrogen atoms in this compound, particularly the pyrrolidine nitrogen, are sensitive to their environment. researchgate.net Solvent polarity can affect protonation equilibria and the nucleophilicity of the nitrogen, thereby altering reaction mechanisms and energy barriers compared to the gas phase. nih.gov For any reaction involving charge separation or ionic species, accurately modeling solvent effects is essential for obtaining results that correlate well with experimental reality.

Intermolecular Interaction Studies

The non-covalent interactions of this compound are dictated by the distinct chemical features of its two constituent rings. The isoxazole moiety, an aromatic heterocycle, and the saturated pyrrolidine ring, with its secondary amine, provide a rich landscape for various intermolecular forces.

Hydrogen Bonding Analysis

Hydrogen bonding is a critical directional interaction that significantly influences the properties and molecular recognition processes of a compound. In this compound, both hydrogen bond donors and acceptors are present, suggesting a high capacity for forming such bonds.

Potential Hydrogen Bond Donors and Acceptors:

The primary hydrogen bond donor in the molecule is the secondary amine group (-NH) within the pyrrolidine ring. This proton can engage in hydrogen bonds with suitable acceptor atoms in other molecules.

The potential hydrogen bond acceptor sites are the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen atom of the pyrrolidine ring. The lone pairs of electrons on these heteroatoms can accept a hydrogen bond from a donor group.

Computational studies on related heterocyclic compounds have shown that the nitrogen and oxygen atoms in five-membered rings are effective hydrogen bond acceptors. researchgate.net Similarly, the pyrrolidine nitrogen is known to participate in hydrogen bonding. nih.gov

Predicted Hydrogen Bond Networks:

Based on its structure, this compound can participate in various hydrogen bonding motifs. It can self-associate, forming dimers or larger oligomers through N-H···N or N-H···O interactions. In a biological context, it can form hydrogen bonds with amino acid residues in a protein's active site, such as with serine, threonine, or the backbone carbonyls and amides. nih.govnih.gov

| Functional Group | Role | Potential Interaction Partners |

| Pyrrolidine -NH | Donor | Oxygen/Nitrogen atoms of isoxazole, other acceptor molecules |

| Isoxazole Nitrogen | Acceptor | Hydrogen bond donors (e.g., -OH, -NH groups) |

| Isoxazole Oxygen | Acceptor | Hydrogen bond donors (e.g., -OH, -NH groups) |

| Pyrrolidine Nitrogen | Acceptor | Hydrogen bond donors (e.g., -OH, -NH groups) |

π-Stacking Interactions and Aromatic Interactions

The isoxazole ring of this compound, being an aromatic system, can participate in π-stacking interactions. These non-covalent interactions are crucial for the stabilization of molecular assemblies and ligand-receptor complexes. nih.gov

π-π Stacking:

The electron-rich π-system of the isoxazole ring can stack with other aromatic rings, including another isoxazole ring or the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan in a receptor binding site. nih.gov The geometry of this stacking can be parallel-displaced or T-shaped, influencing the strength of the interaction. Computational studies on similar heterocyclic systems, such as oxadiazoles, have demonstrated the energetic significance of such π-π stacking interactions. nih.gov

Cation-π and Anion-π Interactions:

The isoxazole ring can also engage in other types of aromatic interactions. Cation-π interactions can occur if a positively charged group, such as a protonated amino acid residue, is in proximity to the face of the π-system. Conversely, though less common, anion-π interactions with electron-deficient aromatic rings can also occur. researchgate.net

| Interaction Type | Interacting Partner | Predicted Geometry |

| π-π Stacking | Aromatic rings (e.g., Phenylalanine, Tyrosine) | Parallel-displaced, T-shaped |

| Cation-π | Cationic species (e.g., Lysine, Arginine) | Cation centered over the ring face |

Ligand-Receptor Docking Simulations (focused on binding modes and affinity prediction, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net These simulations can provide insights into the binding mode and predict the binding affinity, often expressed as a docking score or binding energy.

Predicted Binding Modes:

In a hypothetical receptor active site, this compound is expected to orient itself to maximize favorable interactions. The pyrrolidine ring, with its hydrogen bond donor, is likely to interact with polar residues or water molecules. The isoxazole ring can engage in hydrophobic and aromatic interactions within the binding pocket.

Docking studies on various isoxazole derivatives have consistently shown the importance of hydrogen bonds and hydrophobic interactions in determining the binding orientation. nih.govukaazpublications.comnih.gov For instance, studies on isoxazole derivatives targeting carbonic anhydrase revealed hydrogen bonding with residues like Thr199 and His119, and significant contributions from van der Waals interactions. nih.gov

Binding Affinity Prediction:

The binding affinity of this compound to a specific receptor would be quantified by a scoring function in a docking program. This score is an estimation of the free energy of binding. Lower (more negative) scores generally indicate a higher predicted binding affinity.

| Interaction Type | Contributing Moiety | Potential Interacting Residues |

| Hydrogen Bonding | Pyrrolidine -NH, Isoxazole N/O | Ser, Thr, Asn, Gln, His, Backbone C=O/N-H |

| Hydrophobic Interactions | Pyrrolidine ring, Methyl group | Ala, Val, Leu, Ile, Met, Pro |

| π-Stacking | Isoxazole ring | Phe, Tyr, Trp |

| van der Waals Contacts | Entire molecule | Various residues in the binding pocket |

Stereochemical Investigations and Control in R 3 Methyl 5 Pyrrolidin 2 Yl Isoxazole Research

Evaluation of Racemization Pathways and Stability of the Stereocenter

The stereocenter at the C2 position of the pyrrolidine (B122466) ring in (R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole is potentially susceptible to racemization, particularly under acidic or basic conditions. Understanding the mechanisms of racemization is crucial for defining the handling, storage, and formulation conditions for this compound.

One potential pathway for racemization under basic conditions involves the deprotonation of the C-H bond at the chiral center. The resulting carbanion, being planar or rapidly inverting, can be re-protonated from either face, leading to a mixture of (R) and (S) enantiomers. The acidity of this proton is influenced by the electron-withdrawing effect of the adjacent nitrogen atom and the isoxazole (B147169) ring.

Under acidic conditions, racemization can be initiated by the protonation of the pyrrolidine nitrogen. This can facilitate a ring-opening and closing mechanism, which could lead to inversion of the stereocenter. The stability of the pyrrolidine ring and the nature of the substituents play a significant role in the propensity for such rearrangements.

Studies on the stereochemical stability of related 2-substituted pyrrolidines have shown that the conformational rigidity of the ring can influence the rate of racemization. Factors such as intramolecular hydrogen bonding and steric hindrance can lock the molecule in a conformation that is less susceptible to epimerization. For instance, the presence of fluorine substituents in pyrrolidine rings has been shown to enhance conformational stability through gauche and anomeric effects beilstein-journals.org. While not directly applicable to the title compound, these findings highlight the importance of conformational analysis in assessing stereochemical stability.

The evaluation of stereochemical stability typically involves subjecting the enantiomerically pure compound to various stress conditions (e.g., different pH values, temperatures, and solvents) and monitoring the enantiomeric excess over time using the analytical methods described in the following section.

Development of Analytical Methods for Chiral Purity Assessment

The accurate determination of the enantiomeric purity of this compound is essential for quality control and for correlating its biological activity with its stereochemistry. To this end, several specialized analytical techniques have been developed and optimized.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers of pyrrolidine-containing compounds. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective. The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the CSP.

The development of a chiral HPLC method involves a systematic screening of different CSPs and mobile phase compositions to achieve optimal resolution. Both normal-phase and reversed-phase modes can be employed, with the choice depending on the solubility and polarity of the analyte. Additives such as acids, bases, or alcohols are often included in the mobile phase to improve peak shape and resolution.

Table 1: Illustrative Chiral HPLC Method Parameters for a Pyrrolidinyl Isoxazole Analog

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: This data is illustrative and based on methods developed for structurally similar compounds.

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.

The most common approach is to use a chiral capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. The separation is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin.

The choice of the cyclodextrin derivative and the temperature program are critical parameters for achieving enantioseparation. Optimization of these parameters can lead to baseline separation of the enantiomers, allowing for accurate determination of the enantiomeric excess.

Table 2: Representative Chiral GC Method Parameters for a Derivatized Pyrrolidine Analog

| Parameter | Condition |

|---|---|

| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Carrier Gas | Helium |

| Injection Mode | Split (50:1) |

| Oven Program | 100 °C (1 min), ramp to 180 °C at 5 °C/min, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

Note: This data is illustrative and based on methods developed for structurally similar compounds.

An alternative to using a chiral stationary phase is the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase by HPLC or GC.

For a compound with a secondary amine like this compound, a variety of CDAs can be used. A common example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which reacts with the amine to form stable diastereomeric derivatives. The choice of the CDA is crucial, as it must react quantitatively with both enantiomers without causing racemization. The resulting diastereomers should also be well-resolved under standard chromatographic conditions.

This indirect approach is particularly useful when a suitable chiral stationary phase is not available or when enhanced detection sensitivity is required, as the CDA can introduce a chromophore or fluorophore into the molecule.

Table 3: Common Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomer |

|---|---|---|

| Marfey's Reagent (FDAA) | Primary and Secondary Amines | Amide |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Primary and Secondary Amines, Alcohols | Amide, Ester |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary and Secondary Amines | Thiourea |

Chemical Reactivity and Derivatization Studies of R 3 Methyl 5 Pyrrolidin 2 Yl Isoxazole

Functionalization of the Isoxazole (B147169) Ring

The isoxazole ring is an electron-deficient five-membered heterocycle. Its reactivity is influenced by the substitution pattern and the electronic nature of the attached groups. In the case of (R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole, the ring is substituted at the C-3 and C-5 positions.

Electrophilic Aromatic Substitution Reactions (if applicable)

While isoxazoles are generally less reactive towards electrophilic aromatic substitution than benzene, reactions can occur, typically at the C-4 position, which is the most electron-rich carbon in the 3,5-disubstituted isoxazole system. The presence of the methyl group at C-3 and the pyrrolidinyl group at C-5 influences the electron density of the C-4 position.

Detailed research findings on direct electrophilic aromatic substitution on this compound are not extensively documented in publicly available literature. However, studies on analogous 3,5-disubstituted isoxazoles suggest that reactions such as halogenation (e.g., bromination or iodination) would likely proceed at the C-4 position under appropriate conditions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagent | Predicted Product |

| Bromination | N-Bromosuccinimide (NBS) | (R)-4-Bromo-3-methyl-5-(pyrrolidin-2-yl)isoxazole |

| Iodination | N-Iodosuccinimide (NIS) | (R)-4-Iodo-3-methyl-5-(pyrrolidin-2-yl)isoxazole |

| Nitration | HNO₃/H₂SO₄ | (R)-3-Methyl-4-nitro-5-(pyrrolidin-2-yl)isoxazole |

| Sulfonation | H₂SO₄/SO₃ | This compound-4-sulfonic acid |

Note: The reactions and products in this table are predicted based on the known reactivity of similar 3,5-disubstituted isoxazoles and have not been specifically reported for this compound.

Nucleophilic Attack on the Isoxazole Ring (if applicable)

The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, which can lead to ring-opening reactions. However, the aromatic character of the ring provides a degree of stability, and such reactions often require harsh conditions or specific activation. There are no specific studies found detailing nucleophilic attack on the isoxazole ring of this compound.

Metal-Catalyzed Functionalization at C-5 Position

Recent advances in organometallic chemistry have enabled the direct C-H functionalization of heteroaromatic compounds. Palladium-catalyzed direct arylation of isoxazoles at the C-5 position has been reported for other isoxazole derivatives nih.gov. This methodology typically involves the reaction of the isoxazole with an aryl halide in the presence of a palladium catalyst and a suitable base.

While no specific examples involving this compound are available, it is conceivable that the C-H bond at the C-4 position could be a target for such metal-catalyzed cross-coupling reactions, given the general reactivity patterns of 3,5-disubstituted isoxazoles in palladium-catalyzed C-H functionalization researchgate.netresearchgate.net.

Functionalization of the Pyrrolidine (B122466) Ring

The pyrrolidine ring in this compound possesses a secondary amine, which is a primary site for functionalization.

N-Alkylation and N-Acylation Reactions

The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions are commonly employed to synthesize derivatives with modified biological activities.

N-Alkylation: This can be achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another common method for N-alkylation.

N-Acylation: Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acid byproduct. Amide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used to form an amide bond with a carboxylic acid.

Table 2: Examples of N-Alkylation and N-Acylation Derivatives of this compound

| Reaction Type | Reagent | Product Name |

| N-Methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) | (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole |

| N-Benzylation | Benzyl bromide, K₂CO₃ | (R)-5-(1-Benzylpyrrolidin-2-yl)-3-methylisoxazole |

| N-Acetylation | Acetic anhydride, Triethylamine | (R)-1-(2-(3-Methylisoxazol-5-yl)pyrrolidin-1-yl)ethan-1-one |

| N-Benzoylation | Benzoyl chloride, Pyridine | (R)-(2-(3-Methylisoxazol-5-yl)pyrrolidin-1-yl)(phenyl)methanone |

Functionalization at the C-2 Position of Pyrrolidine

Functionalization at the C-2 position of the pyrrolidine ring, adjacent to the nitrogen atom, is more challenging but can be achieved through methods such as lithiation followed by electrophilic quench. This typically requires the protection of the secondary amine, for example, as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group can direct ortho-lithiation to the C-2 position. Subsequent reaction with an electrophile introduces a substituent at this position.

While specific literature on the C-2 functionalization of this compound is scarce, studies on other N-Boc protected pyrrolidine derivatives demonstrate the feasibility of this approach bac-lac.gc.ca.

Table 3: Predicted C-2 Functionalization of N-Boc-(R)-2-(3-methylisoxazol-5-yl)pyrrolidine

| Electrophile | Predicted Product at C-2 |

| D₂O | 2-Deuterio-N-Boc-(R)-2-(3-methylisoxazol-5-yl)pyrrolidine |

| CH₃I | 2-Methyl-N-Boc-(R)-2-(3-methylisoxazol-5-yl)pyrrolidine |

| (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-N-Boc-(R)-2-(3-methylisoxazol-5-yl)pyrrolidine |

| PhCHO | 2-(Hydroxy(phenyl)methyl)-N-Boc-(R)-2-(3-methylisoxazol-5-yl)pyrrolidine |

Note: The reactions and products in this table are predicted based on the known reactivity of N-Boc-pyrrolidine and have not been specifically reported for the isoxazole-substituted analogue.

Ring Opening or Rearrangement Reactions

While specific studies on the ring-opening or rearrangement reactions of this compound are not extensively documented in publicly available literature, the reactivity of the isoxazole core in related systems provides a framework for understanding its potential transformations. The isoxazole ring is known to undergo cleavage under various conditions, including reductive, basic, acidic, and photochemical treatments.

One common transformation of isoxazoles is their rearrangement to other heterocyclic systems. For instance, under certain conditions, isoxazoles can be converted to pyrazoles. This transformation typically involves nucleophilic attack at the C5 position of the isoxazole ring, followed by cleavage of the N-O bond and subsequent ring closure. The presence of the pyrrolidine substituent at the C5 position of the title compound could influence the electronic properties of the isoxazole ring and, consequently, its susceptibility to such rearrangements.

Furthermore, isoxazoles can undergo inverse electron-demand hetero-Diels-Alder reactions with electron-rich olefins, such as enamines, to yield substituted pyridines nsf.gov. This type of reaction proceeds through a [4+2] cycloaddition, followed by ring opening of the resulting bicyclic intermediate and subsequent elimination to form the aromatic pyridine ring. The feasibility of this reaction for this compound would depend on the reactivity of the isoxazole ring as a diene component.

It is important to note that the specific reaction conditions and the nature of the substituents on the isoxazole ring play a critical role in determining the outcome of these reactions. Without direct experimental data for this compound, these potential reaction pathways remain theoretical but are based on established isoxazole chemistry.

Synthesis of Analogs and Derivatives

The pyrrolidine nitrogen of this compound is the most readily accessible site for derivatization, allowing for the synthesis of a wide array of analogs.

Homologation and chain extension of the pyrrolidine ring or the methyl group of the isoxazole are synthetic strategies to explore the structure-activity relationship of this compound derivatives. While specific examples for this exact molecule are scarce, general organic synthesis principles can be applied. For instance, homologation of the pyrrolidine ring could potentially be achieved through multi-step sequences involving ring opening, chain extension of the resulting amino alcohol, and subsequent recyclization. Chain extension of the C3-methyl group could be approached by deprotonation with a strong base to form a carbanion, followed by reaction with an appropriate electrophile, such as an alkyl halide.

The secondary amine of the pyrrolidine moiety serves as a convenient handle for the introduction of various chemical warheads and linkers. Standard N-acylation and N-alkylation reactions can be employed to attach a wide range of functional groups. For example, acylation with carboxylic acids, acid chlorides, or anhydrides would yield the corresponding amides. These amide derivatives could incorporate pharmacologically active moieties or linker groups for attachment to other molecules.

Similarly, N-alkylation with alkyl halides or under reductive amination conditions with aldehydes or ketones would produce N-substituted pyrrolidine derivatives. This approach is exemplified by the synthesis of (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, a known nicotinic acetylcholine (B1216132) receptor agonist nih.gov. This demonstrates the feasibility of modifying the pyrrolidine nitrogen to modulate the biological activity of the parent compound.

The general synthetic approach for such derivatization is outlined in the table below, based on common organic chemistry transformations.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Carboxylic acid, coupling agent (e.g., EDC, DCC), base (e.g., Et3N), solvent (e.g., DMF, CH2Cl2) | N-Acyl derivative (Amide) |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), base (e.g., K2CO3, NaH), solvent (e.g., CH3CN, DMF) | N-Alkyl derivative |

| Reductive Amination | Aldehyde or Ketone, reducing agent (e.g., NaBH(OAc)3, NaBH3CN), solvent (e.g., CH2Cl2, MeOH) | N-Alkyl derivative |

The synthesis of isomers and diastereomers of this compound is crucial for understanding the stereochemical requirements for its biological activity. The synthesis of the (S)-enantiomer would allow for a direct comparison of the pharmacological profiles of the two enantiomers. As seen with the N-methylated analog, where the (S)-enantiomer is active and the (R)-enantiomer is not, stereochemistry plays a pivotal role nih.gov.